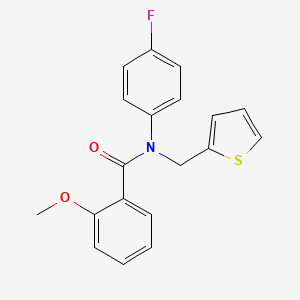![molecular formula C20H24N4O5 B11341394 (5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11341394.png)
(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines cyclohexyl, hydroxy, methoxyphenyl, pyrazolyl, and tetrahydropyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the tetrahydropyrimidine ring: The pyrazole intermediate is then reacted with a urea derivative in the presence of a catalyst to form the tetrahydropyrimidine ring.
Introduction of the cyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Hydroxylation and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, it can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and methoxy groups can facilitate hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- **3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C20H24N4O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
1-cyclohexyl-6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O5/c1-29-16-8-7-11(9-15(16)25)13-10-14(23-22-13)17-18(26)21-20(28)24(19(17)27)12-5-3-2-4-6-12/h7-9,12-13,22,25,27H,2-6,10H2,1H3,(H,21,26,28) |
InChIキー |
FRKSNUBREJYGNM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4CCCCC4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylbenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11341312.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11341323.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11341331.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341335.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11341341.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11341342.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11341345.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11341359.png)
![5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341360.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11341367.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11341373.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11341401.png)
